molecular formula C15H21Cl2N3O3 B12840791 tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate CAS No. 1420867-02-2

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B12840791
CAS No.: 1420867-02-2
M. Wt: 362.2 g/mol
InChI Key: PHORIWMBXJJEOP-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19Cl2N3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of 2,4-dichloropyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination provides distinct chemical properties and potential for diverse applications in research and industry.

Biological Activity

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the 2,4-dichloropyrimidine group is particularly significant, as it enhances the compound's pharmacological properties.

Chemical Structure

The molecular formula of this compound is C17H25Cl2N3O3, with a molecular weight of approximately 361.3 g/mol. The structural representation can be summarized as follows:

tert butyl 4 2 4 dichloropyrimidin 5 yl methoxy piperidine 1 carboxylate\text{tert butyl 4 2 4 dichloropyrimidin 5 yl methoxy piperidine 1 carboxylate}

Research indicates that this compound interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism remains an area of active investigation, but preliminary studies suggest that it may inhibit key cellular processes associated with cancer proliferation and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM) Effect
MDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibition of proliferation
MCF10A (Non-Cancerous)2.375Minimal effect

The compound demonstrated a nearly 20-fold selectivity for cancer cells compared to non-cancerous cells, indicating its potential as a targeted therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory activity. In vitro assays have demonstrated its ability to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, treatment with this compound resulted in significant reductions in tumor metastasis in mice inoculated with MDA-MB-231 cells. The compound outperformed known treatments like TAE226 in inhibiting lung metastasis .
  • Molecular Interaction Studies : Detailed investigations into the molecular interactions of this compound have revealed binding affinities to various targets involved in cancer progression and inflammation. These studies are crucial for elucidating its therapeutic roles and optimizing its pharmacological properties .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylatePiperidine ring, methoxyethyl groupLacks dichloropyrimidine moiety
N-Boc-piperidine derivativesPiperidine core with various substituentsOften used in peptide synthesis
2,4-Dichloropyrimidine derivativesPyrimidine ring with chlorine substitutionsFocused on nucleic acid interactions

The combination of the piperidine structure with the dichloropyrimidine moiety enhances its biological activity compared to other similar compounds.

Properties

CAS No.

1420867-02-2

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-11(5-7-20)22-9-10-8-18-13(17)19-12(10)16/h8,11H,4-7,9H2,1-3H3

InChI Key

PHORIWMBXJJEOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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